molecular formula C23H14ClN3O5 B11122910 7-Chloro-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11122910
M. Wt: 447.8 g/mol
InChI Key: YPEULVNYBQAOGW-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, substituted with chloro, methylpyridinyl, and nitrophenyl groups.

Preparation Methods

The synthesis of 7-Chloro-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Chromeno Core: This step involves the cyclization of appropriate precursors to form the chromeno structure.

    Substitution Reactions: Introduction of the chloro, methylpyridinyl, and nitrophenyl groups through substitution reactions.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired chromeno-pyrrole core.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

7-Chloro-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

7-Chloro-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substitution pattern or functional groups.

    Chromeno-pyrrole derivatives: Compounds with a similar chromeno-pyrrole core but different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H14ClN3O5

Molecular Weight

447.8 g/mol

IUPAC Name

7-chloro-2-(4-methylpyridin-2-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14ClN3O5/c1-12-8-9-25-18(10-12)26-20(13-2-5-15(6-3-13)27(30)31)19-21(28)16-11-14(24)4-7-17(16)32-22(19)23(26)29/h2-11,20H,1H3

InChI Key

YPEULVNYBQAOGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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